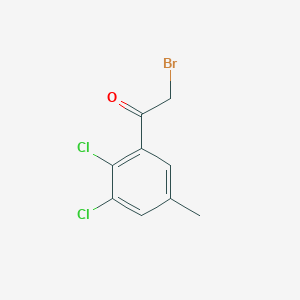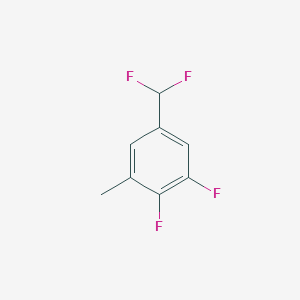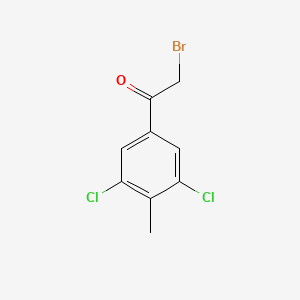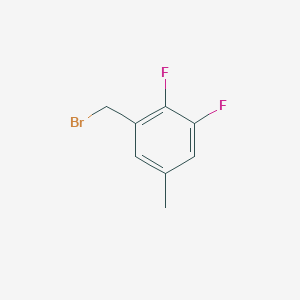
2,3-Difluoro-5-methylbenzyl bromide
説明
2,3-Difluoro-5-methylbenzyl bromide is a chemical compound with the molecular formula C8H7BrF2. It has a molecular weight of 221.04 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrF2/c1-5-2-6(4-9)8(11)7(10)3-5/h2-3H,4H2,1H3 . This indicates the presence of a bromomethyl group attached to a 2,3-difluoro-5-methylbenzene ring.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用
Photochemistry and Solvolysis Studies
The photochemical behavior of 3,5-dimethoxybenzyl compounds, closely related to 2,3-difluoro-5-methylbenzyl bromide, has been explored. These studies include investigations into the reactivity and transition states in solvolysis reactions, providing insights into the behavior of similar compounds in various solvents (DeCosta, Howell, Pincock, & Rifai, 2000).
Thermal Decomposition
Research on the thermal decomposition of methylbenzyl radicals, derived from similar structures, offers valuable information. This understanding is critical in fields like combustion chemistry and material science, where thermal stability is a key factor (Fernandes, Gebert, & Hippler, 2002).
Synthesis of Novel Compounds
The synthesis of new compounds, such as β-carbolineum bromide, using 2,3-difluorobenzyl bromide, highlights its role in the development of potential anticancer agents. This kind of research is pivotal in medicinal chemistry for the creation of new therapeutic drugs (Mohideen, Kamaruzaman, Razali, Mordi, & Mansor, 2019).
Photodynamic Therapy Applications
Studies have also involved the synthesis of zinc phthalocyanine compounds with potential use in photodynamic therapy for cancer treatment, showcasing the role of related benzyl derivatives in developing advanced medical treatments (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Chemistry
In analytical chemistry, derivatives like pentafluorobenzyl bromide, closely associated with this compound, are used extensively in chromatography and mass spectrometry. This highlights the compound's utility in sensitive analysis of various substances (Tsikas, 2017).
Ionic Liquid Crystals and Ligands
The creation of ionic liquid crystals based on imidazolium salts, using benzyl derivatives, represents another application in material science. Similarly, the synthesis of complexes with N-heterocycle carbene ligands indicates its utility in catalytic processes (Dobbs et al., 2006; McGrandle & Saunders, 2005).
Inhibitor Films for Corrosion Prevention
Research on the anticorrosion impact of green ionic liquids, such as derivatives of this compound, contributes to the development of sustainable and efficient corrosion inhibitors for metals (Bhaskaran et al., 2019).
Fluorogenic Molecules in RNA Imaging
Studies on fluorogenic molecules like DFHBI derivatives, related to this compound, illuminate their application in RNA imaging and photophysical behavior. This research is crucial in the field of bioimaging and molecular biology (Santra et al., 2019).
Safety and Hazards
特性
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-6(4-9)8(11)7(10)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDWOEBVMUKULY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1411378.png)
![4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1411380.png)
![Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride](/img/structure/B1411381.png)
![4-Methyl-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide](/img/structure/B1411382.png)


![(E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411386.png)

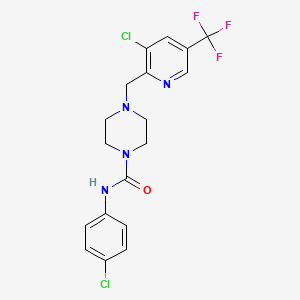
![[3-(4-Nitrophenyl)aziridin-2-yl]methanol](/img/structure/B1411394.png)

